molecular formula C7H6O4 B138039 2,3,4-Trihydroxybenzaldehyde CAS No. 2144-08-3

2,3,4-Trihydroxybenzaldehyde

Cat. No.: B138039
CAS No.: 2144-08-3
M. Wt: 154.12 g/mol
InChI Key: CRPNQSVBEWWHIJ-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybenzaldehyde is an organic compound with the molecular formula C7H6O4. It is characterized by the presence of three hydroxyl groups and an aldehyde group attached to a benzene ring. This compound is known for its crystalline solid form, which can appear colorless or pale yellow. It is soluble in water, alcohols, and ethers, and is relatively stable under normal conditions but can decompose under high temperatures or in the presence of strong acids or bases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the nitration of salicylaldehyde followed by reduction. The nitration introduces nitro groups, which are then reduced to hydroxyl groups, yielding the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods typically employ catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction steps .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trihydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-trihydroxybenzaldehyde exerts its effects depends on its application. In medicinal chemistry, for example, it acts as a precursor to benserazide, which inhibits the enzyme dopa decarboxylase. This inhibition increases the availability of L-DOPA in the brain, aiding in the treatment of Parkinson’s disease . The hydroxyl groups on the benzene ring allow for various interactions with biological molecules, facilitating its role in enzyme inhibition and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,3,4-Trihydroxybenzaldehyde is unique due to its specific arrangement of hydroxyl groups, which imparts distinct reactivity patterns and makes it particularly useful in the synthesis of certain pharmaceuticals and dyes. Its ability to form stable complexes with metals also sets it apart from other isomers .

Properties

IUPAC Name

2,3,4-trihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNQSVBEWWHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057684
Record name 2,3,4-Trihydroxybenzaldehyde
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2144-08-3
Record name 2,3,4-Trihydroxybenzaldehyde
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Record name Benzaldehyde, 2,3,4-trihydroxy-
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Record name Benzaldehyde, 2,3,4-trihydroxy-
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Record name 2,3,4-Trihydroxybenzaldehyde
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Record name 2,3,4-trihydroxybenzaldehyde
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Record name 2,3,4-Trihydroxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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